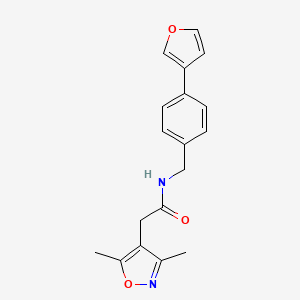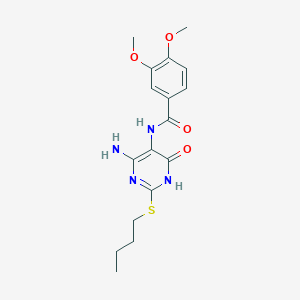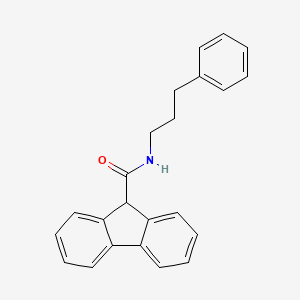![molecular formula C12H21NO2 B2600406 N-[(1-Methoxy-4-methylcyclohexyl)methyl]prop-2-enamide CAS No. 2305396-09-0](/img/structure/B2600406.png)
N-[(1-Methoxy-4-methylcyclohexyl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Methoxy-4-methylcyclohexyl)methyl]prop-2-enamide, commonly known as MMCM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMCM belongs to the class of cyclohexylamine derivatives and has been found to possess various biochemical and physiological effects.
Applications De Recherche Scientifique
MMCM has been extensively studied for its potential therapeutic applications. It has been found to possess various pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects. MMCM has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of MMCM is not yet fully understood. However, it has been suggested that MMCM exerts its pharmacological effects by interacting with various targets in the body, including the cannabinoid receptors, TRPV1 receptors, and voltage-gated sodium channels. MMCM has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
MMCM has been found to possess various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of acute and chronic pain. MMCM has also been found to have anti-tumor effects, inhibiting the growth of various cancer cell lines. Additionally, MMCM has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MMCM has several advantages for lab experiments. It is relatively easy to synthesize, and its pharmacological properties can be easily tested in animal models. However, there are also some limitations to using MMCM in lab experiments. Its exact mechanism of action is not yet fully understood, and its potential side effects and toxicity need to be further investigated.
Orientations Futures
There are several future directions for research on MMCM. One potential area of research is the development of MMCM derivatives with improved pharmacological properties. Another area of research is the investigation of MMCM's potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of MMCM and its potential side effects and toxicity.
Conclusion:
In conclusion, MMCM is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMCM has been found to possess various pharmacological properties, including analgesic, anti-inflammatory, and anti-tumor effects. MMCM has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. While there are still some limitations to using MMCM in lab experiments, further research on this compound could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
MMCM can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of 1-methoxy-4-methylcyclohexane with chloroacetaldehyde followed by the reaction with propargylamine. The final product is obtained by the reaction of propargylamine with acetic anhydride. The yield of MMCM obtained through this method is around 60-70%.
Propriétés
IUPAC Name |
N-[(1-methoxy-4-methylcyclohexyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-4-11(14)13-9-12(15-3)7-5-10(2)6-8-12/h4,10H,1,5-9H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYRHGLZIWDWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CNC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B2600324.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-phenylethanediamide](/img/structure/B2600325.png)
![3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2600327.png)
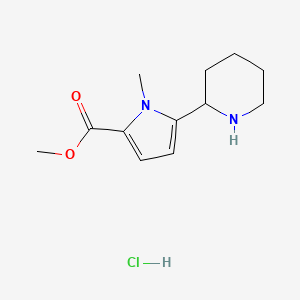
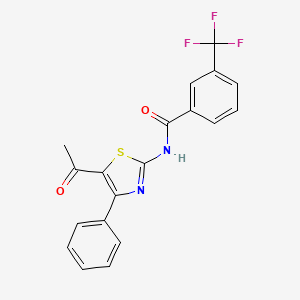
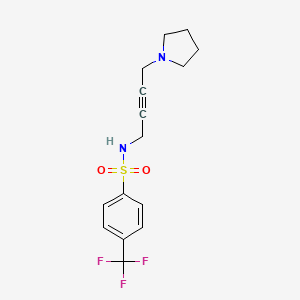
![2-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2600334.png)
![N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600337.png)
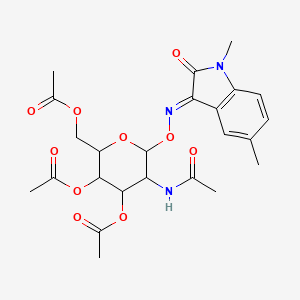
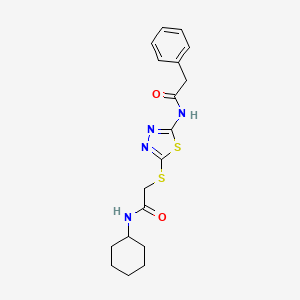
![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2600340.png)
